molecular formula C15H19F3N4O B12268421 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine

Cat. No.: B12268421
M. Wt: 328.33 g/mol
InChI Key: JBTQHOFIOYQHEI-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of 4,4-difluoropiperidine, which is then subjected to acylation reactions to introduce the carbonyl group. Subsequent steps involve the formation of the piperidinyl and pyrimidine rings through cyclization and substitution reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. .

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C15H19F3N4O/c16-12-9-19-14(20-10-12)22-5-1-11(2-6-22)13(23)21-7-3-15(17,18)4-8-21/h9-11H,1-8H2

InChI Key

JBTQHOFIOYQHEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=C(C=N3)F

Origin of Product

United States

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